molecular formula C15H14N2O2S2 B2433123 N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448035-92-4

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2433123
CAS No.: 1448035-92-4
M. Wt: 318.41
InChI Key: LTOAOIQYSLZXRF-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H14N2O2S2 and its molecular weight is 318.41. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized using 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anti-inflammatory Properties

Certain derivatives of benzo[b]thiophene-2-carboxamide have shown promising anti-inflammatory properties. Specifically, compounds like PD 144795, a sulfoxide analog of benzo[b]thiophene-2-carboxamide, demonstrated notable oral efficacy in inflammation models. This compound inhibits the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are vital in inflammatory processes (Boschelli et al., 1995).

Antitumor Activity

Some derivatives of benzo[b]thiophene-2-carboxamide have been synthesized with the aim of investigating their antitumor activity. These compounds, including various 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, have shown significant potential in inhibiting the growth of human tumor cells in vitro (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis of Novel Compounds

The structure of this compound facilitates the synthesis of various novel compounds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases the versatility of this compound in creating diverse molecular structures (Tang Li-jua, 2015).

Photovoltaic Applications

Compounds derived from benzo[b]thiophene-2-carboxamide have been explored for their photovoltaic applications. For example, 2-(thiophen-2-yl)thiazole derivatives have been used as π-bridges in coumarin sensitizers for dye-sensitized solar cells, demonstrating improvements in light-harvesting capabilities and photoelectric conversion efficiency (Han, Kang, Zu, Cui, & Gao, 2015).

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-19-12(10-6-7-20-9-10)8-16-14(18)15-17-11-4-2-3-5-13(11)21-15/h2-7,9,12H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOAOIQYSLZXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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